4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
4-Methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl group. This structure combines pharmacologically relevant motifs:
- Pyrimidine: A nitrogen-containing heterocycle widely used in drug design due to its ability to mimic purine/pyrimidine bases in biological systems .
- Piperazine: A flexible linker that enhances bioavailability and modulates receptor interactions.
- Trifluoromethylpyridine: A lipophilic electron-withdrawing group that improves metabolic stability and binding affinity .
Properties
IUPAC Name |
4-methyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-11-4-6-20-14(21-11)23-9-7-22(8-10-23)13-12(15(16,17)18)3-2-5-19-13/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOFRBFDREXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Addition of the trifluoromethyl group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a pharmaceutical agent. The incorporation of piperazine and pyrimidine moieties is significant for developing drugs targeting neurological disorders and cancer.
- Neurological Disorders : Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating potential use as anxiolytics or antidepressants. The piperazine ring is known to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
- Anticancer Activity : Research has shown that pyrimidine derivatives can exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies on similar compounds have demonstrated their ability to inhibit the proliferation of cancer cells through modulation of signaling pathways such as EGFR and HER2 .
Antimicrobial Activity
The presence of the trifluoromethyl group in the structure may enhance the antimicrobial efficacy of the compound. Research indicates that such modifications can improve the interaction with bacterial membranes, potentially leading to increased potency against resistant strains .
Chemical Biology
In chemical biology, this compound can be utilized as a tool for probing biological systems due to its ability to selectively bind to specific proteins or enzymes. The trifluoromethyl group may also serve as a useful marker in imaging studies .
Case Study 1: Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of pyrimidine with piperazine substitutions, demonstrating significant anticancer activity against various cell lines. The study highlighted that compounds similar to 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine showed promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Molecular Sciences focused on the synthesis and evaluation of antimicrobial activities of pyrimidine derivatives. It was found that compounds with trifluoromethyl groups exhibited enhanced antibacterial effects against Gram-positive bacteria, suggesting that this compound could be effective against resistant strains .
Mechanism of Action
The mechanism of action of 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine with structurally or functionally related compounds from the evidence:
Key Observations:
Structural Flexibility: The target compound’s pyrimidine core differentiates it from pyridine (e.g., 9a) or thienopyrimidine (e.g., EP 2 402 347 A1) analogs. Pyrimidines often exhibit enhanced DNA/RNA mimicry compared to bulkier cores . The 3-(trifluoromethyl)pyridin-2-yl group in the target compound mirrors MK42’s 5-(trifluoromethyl)pyridin-2-yl substituent, suggesting shared metabolic stability advantages .
Synthetic Accessibility :
- Piperazine-linked compounds (e.g., 9a , MK42 ) are typically synthesized via coupling reactions (HOBt/TBTU) with moderate-to-high yields (27–91%) . The target compound likely follows a similar route.
Biological Relevance: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrates the importance of amino and alkyl/piperidine groups in pyrimidines for binding interactions . Thienopyrimidine derivatives (e.g., EP 2 402 347 A1) highlight the role of fused rings in enhancing kinase inhibition .
Biological Activity
The compound 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The compound has been studied for its potential as an inhibitor of certain kinases and enzymes involved in disease pathways.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of kinases associated with cancer cell proliferation.
Case Study:
A study evaluated the efficacy of a related compound in inhibiting tumor growth in non-small cell lung cancer (NSCLC) models. The compound demonstrated significant inhibition of tumor growth and was effective against cells harboring specific mutations (Clinical Trial NCT03743350) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Trifluoromethyl-substituted pyrimidines have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Research Findings:
A recent study highlighted the antibacterial efficacy of similar compounds against resistant strains of bacteria, indicating that modifications in the piperazine and pyrimidine structures could enhance their potency .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
